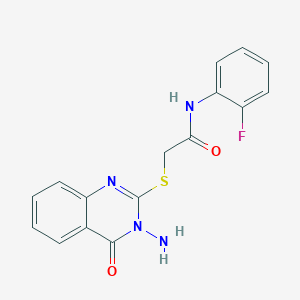![molecular formula C18H20N4O3S B299555 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2). PGE2 is an important mediator of inflammation, pain, and fever. Therefore, the inhibition of mPGES-1 has therapeutic potential in the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease.
Mécanisme D'action
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole inhibits 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole by binding to its active site. This prevents the conversion of prostaglandin H2 (PGH2) to PGE2, which is a potent mediator of inflammation, pain, and fever. The inhibition of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole leads to a decrease in PGE2 production, which results in the attenuation of inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. Furthermore, it has been demonstrated to have neuroprotective effects in a mouse model of Alzheimer's disease. These effects are attributed to the inhibition of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole and the subsequent decrease in PGE2 production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole is its potent inhibition of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole. This makes it a valuable tool for studying the role of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole in various biological processes and diseases. However, one limitation is its low yield during synthesis, which makes it difficult to obtain large quantities for experiments.
Orientations Futures
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole has potential in the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease. Therefore, future research should focus on the development of more efficient synthesis methods and the evaluation of its therapeutic potential in animal models and clinical trials. Furthermore, the role of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole in other biological processes and diseases should be investigated to identify new therapeutic targets for 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole and other 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole inhibitors.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole involves the reaction of 4-methylbenzyl bromide with sodium azide in dimethylformamide (DMF) to form 1-(4-Methylphenyl)-4-azidobutane. The intermediate is then reacted with 3,4,5-trimethoxybenzyl mercaptan in the presence of copper(I) iodide and triethylamine in DMF to form the final product, 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole. The yield of the final product is around 50%.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The inhibition of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole by 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole leads to a decrease in PGE2 production, which is responsible for the induction of inflammation and pain. Therefore, it has potential in the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H20N4O3S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole |
InChI |
InChI=1S/C18H20N4O3S/c1-12-5-7-14(8-6-12)22-18(19-20-21-22)26-11-13-9-15(23-2)17(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3 |
Clé InChI |
ZCOHOUIKFBCXOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)



![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)


![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)
![3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299494.png)
![(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester](/img/structure/B299495.png)